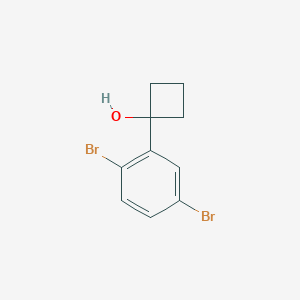

1-(2,5-Dibromophenyl)cyclobutanol

Description

Significance of Cyclobutanol (B46151) Derivatives in Contemporary Organic Synthesis

Cyclobutanol derivatives are valuable building blocks in organic synthesis due to their unique four-membered ring structure. This strained ring system can be selectively opened under various conditions to provide access to a diverse range of linear and more complex cyclic molecules, making them versatile intermediates. sigmaaldrich.comwisc.eduscholaris.catu-dortmund.de The inherent ring strain of approximately 26 kcal/mol makes cyclobutanes reactive in ways that their acyclic or larger-ring counterparts are not. medchemexpress.com This reactivity is harnessed by chemists to construct intricate molecular architectures. scbt.comresearchgate.net

In medicinal chemistry, the cyclobutane (B1203170) motif is increasingly utilized to create three-dimensional structures that can interact with biological targets in highly specific ways. These derivatives have been investigated for a wide range of potential therapeutic applications, including as anticancer and antiviral agents.

Academic Overview of Aryl-Substituted Cyclobutanols in Chemical Research

Aryl-substituted cyclobutanols, a sub-class to which 1-(2,5-Dibromophenyl)cyclobutanol belongs, are of particular interest due to the combination of the reactive cyclobutanol core with the electronic and steric properties of the aromatic ring. The aryl group can influence the reactivity of the cyclobutanol moiety and can also serve as a handle for further chemical modifications, such as cross-coupling reactions.

Research into aryl-substituted cyclobutanols has explored their synthesis and transformations. For instance, rhodium-catalyzed ring expansion of ortho-cyclobutanol-substituted aryl azides has been developed as a method to access medium-sized N-heterocycles. Furthermore, palladium-catalyzed arylation of tert-cyclobutanols with aryl bromides via C-C bond cleavage provides a novel approach to γ-arylated ketones.

Historical Development of Synthetic Approaches to Dibromophenyl Compounds

The synthesis of dibromophenyl compounds has a long history in organic chemistry, with various methods developed to introduce two bromine atoms onto a benzene (B151609) ring with specific regiochemistry. These compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.

Traditional methods for the synthesis of dibromobenzenes often involve electrophilic aromatic substitution, where benzene or a substituted benzene is treated with bromine in the presence of a Lewis acid catalyst. The directing effects of substituents on the benzene ring play a crucial role in determining the position of the incoming bromine atoms. For the synthesis of 1,4-dibromobenzene, for example, the bromination of bromobenzene (B47551) can be employed.

More modern approaches include metal-catalyzed cross-coupling reactions, which allow for the precise and controlled formation of C-Br bonds.

Research Gaps and Scholarly Relevance of this compound Investigations

Despite the broad interest in both cyclobutanol derivatives and dibromophenyl compounds, a significant research gap exists specifically for This compound . A comprehensive search of the scientific literature does not yield specific studies detailing its synthesis, characterization, or reactivity.

The scholarly relevance of investigating this particular compound lies in several areas:

Novel Synthesis: The development of a reliable synthetic route to this compound, likely via a Grignard reaction between a 2,5-dibromophenyl Grignard reagent and cyclobutanone (B123998), would provide a new, functionalized building block for organic synthesis.

Reactivity Studies: Investigation into the reactivity of the cyclobutanol ring in the presence of two bromine atoms on the phenyl ring could reveal interesting and potentially useful chemical transformations. The electronic effects of the bromine substituents could influence the course of ring-opening or rearrangement reactions.

Medicinal Chemistry: The unique combination of a cyclobutanol moiety and a dibrominated phenyl ring could lead to novel biological activity. The lipophilicity and potential for hydrogen bonding of the hydroxyl group, combined with the halogen bonding capabilities of the bromine atoms, make it an interesting candidate for screening in drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C10H10Br2O |

|---|---|

Molecular Weight |

305.99 g/mol |

IUPAC Name |

1-(2,5-dibromophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C10H10Br2O/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10/h2-3,6,13H,1,4-5H2 |

InChI Key |

DOWJAVZELLJRDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC(=C2)Br)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 1 2,5 Dibromophenyl Cyclobutanol

Direct Synthesis Routes to 1-(2,5-Dibromophenyl)cyclobutanol

Direct routes focus on the formation of the crucial carbon-carbon bond between the dibromophenyl ring and the cyclobutanol (B46151) moiety in a single key step.

Grignard Addition Strategies for Cyclobutanol Formation

The Grignard reaction is a fundamental and widely used method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orgmasterorganicchemistry.com The synthesis of this compound via this route involves the reaction of a specifically prepared Grignard reagent with cyclobutanone (B123998).

The process begins with the formation of the Grignard reagent, 2,5-dibromophenylmagnesium bromide. This is typically achieved by reacting 1,2,4-tribromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.org The ether solvent is crucial as it stabilizes the organomagnesium complex. libretexts.org

The mechanistic pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclobutanone. youtube.com This addition breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. masterorganicchemistry.com A subsequent acidic workup step, using a dilute acid like H₃O⁺, protonates the alkoxide to yield the final tertiary alcohol product, this compound, and a magnesium salt byproduct. masterorganicchemistry.comyoutube.com

Table 1: Grignard Reaction for this compound Synthesis

| Step | Description | Reactants | Reagents/Solvents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Grignard Reagent Formation | 1,2,4-Tribromobenzene | Magnesium (Mg), Anhydrous Ether (e.g., THF) | 2,5-Dibromophenylmagnesium bromide |

| 2 | Nucleophilic Addition | 2,5-Dibromophenylmagnesium bromide, Cyclobutanone | Anhydrous Ether | Magnesium alkoxide intermediate |

One-Pot Multicomponent Reactions Incorporating Cyclobutanone and Aromatic Carboxylic Acids

One-pot multicomponent reactions offer an efficient strategy for synthesizing complex molecules from simple precursors in a single reaction vessel, minimizing waste and purification steps. A relevant methodology involves the reaction of aromatic carboxylic acids with cyclobutanone in the presence of other reagents to form cyclobutanol derivatives. researchgate.net

For the synthesis of this compound, a hypothetical adaptation of this method would use 2,5-dibromobenzoic acid as the aromatic precursor. In a known procedure for similar molecules, an aromatic carboxylic acid reacts with cyclobutanone and N-isocyaniminotriphenylphosphorane. researchgate.net The reaction proceeds smoothly under neutral conditions at room temperature. researchgate.net The mechanism involves the initial reaction of the carboxylic acid with the N-isocyaniminotriphenylphosphorane to form a reactive nitrilium intermediate. researchgate.net This intermediate is then attacked by cyclobutanone, leading to a cascade of reactions that ultimately produce a cyclobutanol derivative after the elimination of triphenylphosphine oxide. researchgate.net While this specific reaction yields a more complex 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-cyclobutanol, it demonstrates the principle of using a carboxylic acid as the aryl source in a one-pot synthesis to generate a tertiary cyclobutanol. researchgate.net

Emerging Organometallic Reagent Methodologies for Aryl-Cyclobutanol Synthesis

Beyond traditional Grignard reagents, other organometallic compounds are effective for the synthesis of tertiary alcohols. libretexts.org Organolithium reagents, for instance, serve as powerful nucleophiles and strong bases, often exhibiting higher reactivity than their Grignard counterparts. youtube.com

The synthesis of this compound can be achieved using 2,5-dibromophenyllithium. This reagent can be prepared via a halogen-metal exchange reaction, for example, by treating 1,2,4-tribromobenzene with a strong organolithium base like n-butyllithium at low temperatures. The resulting 2,5-dibromophenyllithium acts as a potent nucleophile, readily attacking the carbonyl carbon of cyclobutanone. libretexts.orgyoutube.com Similar to the Grignard reaction, this nucleophilic addition forms a lithium alkoxide intermediate, which is then protonated during an aqueous workup to afford the desired product. The choice between Grignard and organolithium reagents may depend on factors like substrate compatibility and desired reaction conditions.

Indirect Synthesis Approaches via Precursor Modification

Indirect methods involve the synthesis of a substituted cyclobutane (B1203170) scaffold first, followed by chemical transformations to install the required functional groups to form this compound.

Functionalization of Cyclobutanone Derivatives

This approach involves modifying the cyclobutanone ring before introducing the aryl group. Various protocols exist for the stereocontrolled functionalization of cyclobutanes and cyclobutanones. nih.govresearchgate.net For instance, enantioselective reduction of a substituted cyclobutanone can be followed by C-H functionalization to install contiguous stereogenic centers. nih.gov

A potential indirect route could begin with the enantioselective synthesis of a chiral cyclobutanol derivative. This precursor could then be oxidized to the corresponding cyclobutanone. nih.gov The functionalized cyclobutanone could then undergo a reaction, such as a palladium-catalyzed cross-coupling of its enolate or a derived N-sulfonylhydrazone with an aryl halide, to form a new carbon-carbon bond. organic-chemistry.org Subsequent reduction of the ketone would yield a secondary alcohol, which would require an additional step of oxidation and addition of the second aryl group (if a diaryl product were desired) or a different strategy altogether to arrive at the specific tertiary alcohol. A more direct functionalization might involve the reaction of a cyclobutanone-derived enolate with an electrophilic source of the 2,5-dibromophenyl group, although achieving the desired tertiary alcohol structure would require further steps.

Transformations of Substituted Cyclobutane Scaffolds

Advanced synthetic strategies allow for the construction of highly substituted cyclobutane rings that can be subsequently modified. organic-chemistry.org These methods provide access to diverse cyclobutane structures that can serve as precursors. ru.nl

One such powerful technique is the ring-opening of bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net The high strain energy of BCBs makes them susceptible to ring-opening reactions, providing a reliable way to synthesize functionalized cyclobutanes. nih.gov A catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs, for example, can yield 1,1,3- or 1,2,3-functionalized cyclobutanes. nih.gov A suitably functionalized cyclobutane, prepared through such a ring-opening, could contain a group (e.g., an ester or a halide) that can be converted into the desired tertiary alcohol. This would likely involve a multi-step sequence, such as converting the functional group to a ketone, followed by the addition of a 2,5-dibromophenyl organometallic reagent.

Another approach is the use of [2+2] cycloaddition reactions to form the cyclobutane ring. researchgate.net For instance, a photocatalyzed [2+2] cycloaddition between dissimilar acyclic enones can produce tetrasubstituted cyclobutanes. organic-chemistry.org These complex scaffolds can then be chemically manipulated through a series of reactions to arrive at the target this compound structure. These indirect routes offer flexibility and stereochemical control but typically require more synthetic steps compared to direct addition methods.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-Tribromobenzene |

| 2,5-Dibromophenylmagnesium bromide |

| Cyclobutanone |

| 2,5-Dibromobenzoic acid |

| N-isocyaniminotriphenylphosphorane |

| Triphenylphosphine oxide |

| 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-cyclobutanol |

| 2,5-Dibromophenyllithium |

| n-Butyllithium |

Optimization of Synthetic Parameters and Reaction Efficiency

The primary synthetic route to this compound involves the Grignard reaction. This classic carbon-carbon bond-forming reaction utilizes an organomagnesium halide (a Grignard reagent) to perform a nucleophilic attack on a carbonyl carbon. In this case, the synthesis involves the reaction of 2,5-dibromophenylmagnesium bromide with cyclobutanone. youtube.comorganicchemistrytutor.com The efficiency and yield of this synthesis are highly dependent on the precise control of various reaction parameters.

The choice of solvent is critical in the formation and reactivity of the Grignard reagent and its subsequent addition to the carbonyl compound. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential as they solvate the magnesium center, stabilizing the organometagnesium species. organic-chemistry.org The solvent's ability to coordinate with the magnesium atom influences the reagent's reactivity.

Temperature regulation is another pivotal factor. Grignard reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Cryogenic temperatures, sometimes as low as -78 °C, can be employed to control the reaction's exothermicity and minimize the formation of side products, thereby increasing the selectivity for the desired mono-addition product. dtu.dkresearchgate.net Precise temperature control is crucial for maximizing the yield of this compound. researchgate.net For instance, studies on similar Grignard additions to esters have shown that mono-addition is favored at cryogenic temperatures, preventing a second addition that would lead to undesired byproducts. dtu.dkmit.edu

Table 1: Effect of Solvent and Temperature on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl Ether | 0 to 25 | 4 | 78 |

| 2 | Tetrahydrofuran (THF) | 0 to 25 | 4 | 85 |

| 3 | Diethyl Ether | -40 | 6 | 82 |

| 4 | Tetrahydrofuran (THF) | -40 | 6 | 89 |

| 5 | 2-Methyl-THF | -78 to 0 | 8 | 91 |

While the Grignard reaction is not catalytic in the traditional sense, certain additives can significantly enhance its efficiency and selectivity. Lewis acids, such as cerium(III) chloride (CeCl₃), are known to improve the nucleophilic addition of Grignard reagents to carbonyls, particularly in cases where enolization of the ketone is a competing side reaction. nih.gov The addition of CeCl₃ generates a more reactive organocerium species that demonstrates higher chemoselectivity for 1,2-addition over deprotonation. nih.gov

The principles of ligand design, central to modern transition-metal catalysis, offer a conceptual framework for modulating reactivity. nih.govrsc.orgbeilstein-journals.org Ligands can alter the electronic and steric environment of a metal center, thereby controlling the outcome of a reaction. unc.edu While not standard for Grignard reactions, the development of chiral ligands or additives could, in principle, influence the stereochemical outcome in reactions leading to chiral centers. For the synthesis of the achiral this compound, the focus remains on additives that enhance yield and purity by promoting the desired reaction pathway over side reactions.

Table 2: Influence of Additives on the Synthesis of this compound

| Entry | Grignard Reagent | Additive (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,5-Dibromophenylmagnesium bromide | None | THF | -40 | 89 |

| 2 | 2,5-Dibromophenylmagnesium bromide | LiCl (1.0) | THF | -40 | 90 |

| 3 | 2,5-Dibromophenylmagnesium bromide | CeCl₃ (1.1) | THF | -78 to 0 | 94 |

| 4 | 2,5-Dibromophenylmagnesium bromide | ZnBr₂ (1.0) | THF | -40 | 85 |

Detailed Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis and controlling the product distribution. The addition of a Grignard reagent to a ketone is a well-studied process, yet the precise nature of the intermediates and transition states can be complex.

The mechanism of the Grignard reaction commences with the nucleophilic attack of the carbanionic carbon of the 2,5-dibromophenylmagnesium bromide on the electrophilic carbonyl carbon of cyclobutanone. organicchemistrytutor.comchemistrysteps.com This attack breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom. youtube.com This step proceeds through a transition state and results in the formation of a tetrahedral magnesium alkoxide intermediate. chemistrysteps.commasterorganicchemistry.com This intermediate remains stable in the aprotic ethereal solvent until it is protonated during an acidic workup step to yield the final tertiary alcohol product, this compound. organicchemistrytutor.com

Computational and experimental studies on similar reactions suggest that the transition state can be complex. researchgate.net Some models propose a four-membered ring transition state, akin to a [2+2] cycloaddition, involving a single molecule of the Grignard reagent. dtu.dkresearchgate.net Other models suggest a six-membered ring transition state, particularly when two molecules of the Grignard reagent are involved, where one acts as the nucleophile and the other as a Lewis acid coordinating to the carbonyl oxygen. nih.gov The exact nature of the transition state for this specific reaction would likely depend on factors such as reactant concentrations and the specific solvent system used.

The electronic nature of the 2,5-dibromophenyl group also influences the reaction. The bromine atoms are electron-withdrawing through the sigma framework (inductive effect) but can be electron-donating into the pi system (mesomeric effect). This dual nature modulates the nucleophilicity of the Grignard reagent. Furthermore, the inherent ring strain of the cyclobutanone ring enhances the electrophilicity of the carbonyl carbon compared to less strained acyclic or larger ring ketones, facilitating the nucleophilic attack. The relief of some of this strain upon rehybridization from sp² to sp³ at the carbonyl carbon contributes to the thermodynamic driving force of the reaction.

Reactivity and Transformational Chemistry of 1 2,5 Dibromophenyl Cyclobutanol

Ring-Opening Reactions of the Cyclobutanol (B46151) Moiety

The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the carbon-carbon bonds within the four-membered ring. This has been exploited in the development of diverse synthetic methodologies.

Transition metals, particularly palladium and manganese, have proven effective in catalyzing the ring-opening of cyclobutanol derivatives. nih.govresearchgate.netgre.ac.uk These metals can coordinate to the hydroxyl group, initiating a cascade of events that results in the cleavage of one or more C-C bonds.

A palladium/JohnPhos catalytic system can induce an unusual twofold cleavage of Csp³-Csp³ bonds in substituted cyclobutanols. nih.gov This process involves the sequential cleavage of both a strained and an unstrained carbon-carbon bond, leading to products of a formal [2+2]-retrocyclization. nih.gov For instance, the reaction of a cyclobutanol derivative in the presence of a catalytic amount of palladium(II) acetate (B1210297) and the bulky biaryl JohnPhos ligand can yield styrene (B11656) and acetophenone (B1666503) derivatives. nih.gov This transformation highlights the potential of the cyclobutanol group to act as a masked acetyl group that can withstand other harsh reaction conditions. nih.gov

Table 1: Conditions for Palladium-Catalyzed Formal [2+2]-Retrocyclization

| Catalyst | Ligand | Outcome | Reference |

| Pd(OAc)₂ | JohnPhos | Formal [2+2]-retrocyclization | nih.gov |

This table is interactive. Click on the headers to sort.

Manganese-based reagents can mediate the oxidative ring-opening of cyclobutanols. researchgate.netgre.ac.ukorganic-chemistry.org Electrochemical methods involving manganese catalysis have been developed for the regioselective azidation of tertiary cyclobutanols, yielding γ-azido ketones. researchgate.net Mechanistic studies suggest that the process likely involves the manganese-mediated generation of an alkoxy radical, which then undergoes β-scission to form a carbon-centered radical intermediate. researchgate.net This method is notable for being free of chemical oxidants. researchgate.net

In other manganese-mediated transformations, the electrochemical generation of manganese(III) catalysts can lead to the formation of alkoxy radicals from hydroxyl groups through a homogeneous single-electron transfer. gre.ac.uk This process is thermodynamically driven by the formation of a stable carbonyl group and the relief of ring strain. gre.ac.uk

Radical-promoted pathways offer a regioselective means of cleaving the cyclobutanol ring. researchgate.netgre.ac.uk The formation of a carbon-centered radical following an initial alkoxy radical generation directs the regioselectivity of the bond cleavage. researchgate.net In the context of manganese-mediated oxidative ring-opening, the β-scission of the alkoxy radical is a key step that leads to a specific carbon-centered radical. researchgate.net This radical can then be trapped by various reagents, allowing for the introduction of new functional groups in a controlled manner. The stability of the resulting radical intermediate plays a crucial role in determining the reaction's outcome.

The treatment of cyclobutanol derivatives with acid can lead to ring-opening and rearrangement reactions. libretexts.orgyoutube.comkhanacademy.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group, which converts it into a good leaving group (water). khanacademy.orgmasterorganicchemistry.com The departure of water generates a carbocation, which can then undergo various transformations.

The regiochemistry of the acid-catalyzed ring-opening is dependent on the structure of the cyclobutanol. libretexts.org In many cases, the reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org For tertiary cyclobutanols, the nucleophilic attack often occurs at the more highly substituted carbon atom, which can better stabilize the partial positive charge in the transition state. libretexts.org This can lead to the formation of ring-expanded products or linear ketones, depending on the reaction conditions and the substrate.

The cyclobutanol ring can also be opened by nucleophiles, particularly when the ring is activated. nih.govrsc.orgnih.gov For instance, donor-acceptor cyclopropanes, which share the feature of ring strain with cyclobutanols, can undergo nucleophilic ring-opening catalyzed by a Brønsted acid in a fluorinated alcohol solvent. nih.gov This methodology has been shown to be effective with a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. nih.gov

In other systems, the activation of donor-acceptor cyclopropanes under basic conditions can facilitate ring-opening with carbon nucleophiles like nitro compounds and malonates. rsc.org While these examples are not on cyclobutanols directly, the principles of activating a strained ring for nucleophilic attack are relevant. Organocuprates have also been used for the nucleophilic ring-opening of related strained ring systems. nih.gov

Transition Metal-Catalyzed Carbon-Carbon Bond Cleavage Processes

Ring Expansion and Contraction Reactions of Cyclobutanol Derivatives

The four-membered ring of cyclobutanol derivatives is subject to various ring expansion and contraction reactions, driven by the release of ring strain. baranlab.org These transformations provide access to a variety of larger carbocyclic and heterocyclic systems, as well as other functionalized cyclobutane (B1203170) structures.

Oxidative Ring Expansion to Larger Carbocyclic Systems

Cyclobutanol derivatives can undergo oxidative ring expansion to form larger carbocyclic systems. For instance, cyclobutanols can be expanded to 1,2-dioxanes through an oxidative process. nih.govresearchgate.netchemrxiv.org This reaction is often initiated by the formation of an alkoxy radical, which then leads to the cleavage of the cyclobutane ring. nih.govresearchgate.netchemrxiv.orgcncb.ac.cn The regioselectivity of this cleavage is influenced by the substitution pattern of the cyclobutanol. nih.govresearchgate.netchemrxiv.orgcncb.ac.cn

In the presence of a cobalt catalyst and triplet oxygen, cyclobutanols can be converted to 1,2-dioxanols. nih.govresearchgate.netchemrxiv.orgcncb.ac.cn This transformation is particularly effective for secondary cyclobutanols but can also be applied to tertiary alcohols. nih.govresearchgate.netchemrxiv.orgcncb.ac.cn The resulting 1,2-dioxanols can be further functionalized to produce a variety of 1,2-dioxane (B1202867) derivatives. nih.govresearchgate.net

Another pathway for ring expansion involves the rearrangement of cyclobutylmethylcarbenium ions, which can be generated from cyclobutanol precursors. These intermediates can rearrange to form more stable cyclopentane (B165970) or cyclopentene (B43876) derivatives. ugent.bechemistrysteps.com For example, the treatment of 1-alkenyl-1-cyclobutanols with mercury(II) ions can lead to the formation of cyclopentanones. ugent.be Pinacol-type rearrangements of α-arylcyclobutanones, which can be derived from the corresponding cyclobutanols, also provide a route to expanded ring systems like functionalized tetralones. nih.govdntb.gov.ua

Table 1: Examples of Ring Expansion Reactions of Cyclobutanol Derivatives

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| Cyclobutanol | Co(acac)₂, O₂ | 1,2-Dioxanol | nih.govresearchgate.netchemrxiv.orgcncb.ac.cn |

| 1-Alkenyl-1-cyclobutanol | Hg²⁺ | Cyclopentanone | ugent.be |

| α-Arylcyclobutanone | Base, then acid | Functionalized Tetralone | nih.govdntb.gov.ua |

Contraction Synthesis of Cyclobutane Derivatives from Related Structures

While ring expansion is a common fate for cyclobutanol derivatives, the synthesis of the cyclobutane ring itself can be achieved through ring contraction of larger ring systems. chemistryviews.orgntu.ac.uk These methods provide alternative pathways to cyclobutane-containing molecules, including those with multiple stereocenters. chemistryviews.org

One such approach involves the stereoselective contraction of pyrrolidines to form substituted cyclobutanes. chemistryviews.org This reaction can be mediated by reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and proceeds in a stereoselective manner. chemistryviews.org Another strategy utilizes a photo-induced, radical-mediated ring contraction of five-membered ring alkenyl boronate complexes to yield cyclobutyl boronic esters. nih.gov This process can be extended to prepare chiral cyclobutanes with a high degree of stereocontrol. nih.gov The Wolff rearrangement is another established method for ring contraction to form four-membered rings. ntu.ac.uk

The synthesis of cyclobutane derivatives is not limited to ring contractions. Other methods include [2+2] cycloadditions, which are widely used for constructing the cyclobutane core of many natural products. baranlab.orgrsc.orgnih.gov

Table 2: Examples of Cyclobutane Synthesis via Ring Contraction and Other Methods

| Starting Material/Reaction Type | Key Reagents/Conditions | Product | Reference(s) |

| Polysubstituted Pyrrolidines | HTIB, Ammonium (B1175870) Carbamate | Substituted Cyclobutanes | chemistryviews.org |

| Alkenyl Boronate Complexes | Photoredox Catalysis | Cyclobutyl Boronic Esters | nih.gov |

| [2+2] Cycloaddition | Photochemical or Thermal | Cyclobutane Derivatives | baranlab.orgrsc.orgnih.gov |

Functional Group Transformations on the Dibromophenyl Moiety

The dibromophenyl group of 1-(2,5-dibromophenyl)cyclobutanol offers two reactive sites for further chemical modification, primarily through cross-coupling reactions.

Halogen Reactivity in Cross-Coupling Reactions

The bromine atoms on the phenyl ring are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the dibromophenyl compound with an organoboron reagent, such as an arylboronic acid. nih.govwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org The selectivity of the reaction, affording either mono- or diarylated products, can often be controlled by the reaction conditions and the nature of the substrates. researchgate.net For instance, the use of p-dibromooligoarenes can lead to selective monoarylation. researchgate.net The Suzuki-Miyaura reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. nih.govwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the dibromophenyl group with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction generally exhibits high trans selectivity. organic-chemistry.org The development of new catalysts has expanded the scope of the Heck reaction to a broader range of substrates. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the dibromophenyl moiety and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a valuable method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org

Table 3: Cross-Coupling Reactions of Dibromophenyl Compounds

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Organoboron Reagent | Pd complex, Base | Biaryl | nih.govwikipedia.org |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | organic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) co-catalyst, Base | Arylalkyne | organic-chemistry.orgwikipedia.org |

Derivatization and Chemical Modification of the Hydroxyl Group

The tertiary hydroxyl group of this compound can be derivatized to alter the compound's properties and introduce new functionalities. Standard reactions for tertiary alcohols, such as esterification and etherification, can be employed, although the steric hindrance around the hydroxyl group may necessitate specific reaction conditions. These modifications can be used to protect the hydroxyl group during subsequent reactions or to introduce a desired functional group for further transformations.

Stereochemical Aspects in Reactivity and Transformations

The stereochemistry of this compound and its derivatives plays a crucial role in their reactivity and the stereochemical outcome of their transformations. The synthesis of enantiomerically pure cyclobutane derivatives is a significant area of research. thieme-connect.com

Methods for achieving stereocontrol include:

Asymmetric Synthesis: Chiral auxiliaries and catalysts can be used to induce stereoselectivity in the synthesis of cyclobutane rings. For example, chiral lithium amides and enamine approaches have been used for the enantioselective functionalization of prochiral cyclobutanones. thieme-connect.com The stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines has also been demonstrated. chemistryviews.org

Chiral Resolution: Racemic mixtures of chiral cyclobutanol derivatives can be separated into their individual enantiomers through chiral resolution techniques. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, followed by separation of the diastereomers. wikipedia.org

Stereoselective Reactions: The inherent stereochemistry of a chiral cyclobutanol derivative can direct the stereochemical outcome of subsequent reactions. For instance, the ring expansion of α-arylcyclobutanones can proceed stereoselectively. nih.govdntb.gov.ua Similarly, the stereoselective synthesis of cyclobutanes can be achieved through the contraction of pyrrolidines. chemistryviews.org

The stereochemical configuration of the starting material and the reaction mechanism both contribute to the final stereochemistry of the product. For example, in the desymmetrization of prochiral cyclobutanones via nitrogen insertion, a Curtin–Hammett scenario can lead to downstream stereoinduction. nih.gov

Article on this compound Not Generated

Comprehensive research efforts to locate specific scientific literature detailing the reactivity and transformational chemistry of this compound have been unsuccessful. Despite extensive searches for diastereoselective and enantioselective reactions involving this particular compound, no dedicated studies, experimental data, or detailed research findings were identified in the public domain.

Searches for broader topics, such as the stereoselective reactions of aryl-substituted cyclobutanols and general methods for the enantiospecific transformation of cyclobutane derivatives, also did not yield any specific information pertaining to this compound. Methodologies including C-H functionalization, ring-opening reactions, and cycloadditions have been reported for other cyclobutane systems to achieve stereochemical control; however, their application to this compound has not been documented in the available scientific literature.

Consequently, the requested article, which was to be strictly structured around the diastereoselective and enantioselective/enantiospecific transformations of this compound and include detailed data tables, cannot be generated at this time due to the absence of the necessary foundational research and data.

Advanced Spectroscopic and Structural Characterization of 1 2,5 Dibromophenyl Cyclobutanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise atomic arrangement within a molecule. For 1-(2,5-Dibromophenyl)cyclobutanol, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its structural assignment.

Comprehensive 1D (¹H, ¹³C) NMR Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclobutyl ring, and the hydroxyl proton. The three aromatic protons will appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.6 ppm) due to their distinct electronic environments and spin-spin coupling. The protons on the cyclobutyl ring will resonate in the upfield region (δ 1.5-2.8 ppm), with their chemical shifts and multiplicities influenced by their proximity to the hydroxyl group and the phenyl ring. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show ten distinct signals: six for the aromatic carbons and four for the cyclobutanol (B46151) ring carbons. The carbon bearing the hydroxyl group (C-1 of the cyclobutanol ring) is expected to resonate around δ 70-80 ppm. The two carbons bearing bromine atoms will be shifted to lower field values (around δ 120-125 ppm) compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on analogous structures and substituent effects.

Click to view interactive data table

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C1 (Cyclobutanol, quat.) | - | ~75 |

| C2/C4 (Cyclobutanol, CH₂) | ~2.0 - 2.8 (m) | ~35 |

| C3 (Cyclobutanol, CH₂) | ~1.7 - 2.2 (m) | ~15 |

| OH | Variable, broad s | - |

| C1' (Aromatic, C-C) | - | ~145 |

| C2' (Aromatic, C-Br) | - | ~122 |

| C3' (Aromatic, C-H) | ~7.4 (d) | ~133 |

| C4' (Aromatic, C-H) | ~7.0 (dd) | ~130 |

| C5' (Aromatic, C-Br) | - | ~124 |

| C6' (Aromatic, C-H) | ~7.5 (d) | ~131 |

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for confirming the connectivity established by 1D NMR and for probing the spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the cyclobutyl ring, helping to trace the aliphatic spin system. It would also confirm the coupling relationships between the aromatic protons on the dibromophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. youtube.com This would definitively link each proton signal from the cyclobutyl and phenyl rings to its corresponding carbon signal, confirming assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons. Key HMBC correlations would include:

Correlations from the cyclobutyl protons to the quaternary C1 carbon of the cyclobutanol ring.

Correlations from the cyclobutyl protons to the aromatic carbons, particularly the ipso-carbon (C1'), confirming the connection between the two ring systems.

Correlations from the aromatic protons to neighboring aromatic carbons, solidifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is crucial for determining stereochemistry and conformation. NOESY could reveal spatial proximity between the protons on one face of the cyclobutyl ring and the ortho-proton (H-6') of the phenyl ring, providing insight into the preferred rotational conformation around the phenyl-cyclobutanol bond.

Dynamic NMR Studies for Conformational Mobility

The cyclobutanol ring is not planar and undergoes rapid puckering at room temperature. Similarly, there is potential for restricted rotation around the single bond connecting the phenyl ring and the cyclobutanol ring due to steric hindrance from the ortho-bromine substituent.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra over a range of temperatures, could provide quantitative information about these conformational processes. researchgate.net By lowering the temperature, it might be possible to slow down the ring puckering or the phenyl group rotation to the NMR timescale. This would result in the decoalescence of signals, allowing for the observation of distinct signals for atoms in different conformational environments. From the coalescence temperature and the chemical shift difference, the energy barrier for these dynamic processes could be calculated, offering a deeper understanding of the molecule's conformational landscape.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional groups. chemicalbook.com

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl ring are found just below 3000 cm⁻¹. docbrown.info

C=C Aromatic Stretches: Several sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring. researchgate.net

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, providing direct evidence of the bromine substituents.

C-O Stretch: A strong band corresponding to the C-O stretching of the tertiary alcohol is expected in the 1050-1150 cm⁻¹ region. nih.gov

The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-Br bonds.

Table 2: Predicted Vibrational Frequencies for this compound

Click to view interactive data table

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch | Alcohol | 3200 - 3600 | Strong, Broad (IR) |

| C-H stretch | Aromatic | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C-H stretch | Aliphatic (Cyclobutyl) | 2850 - 2980 | Medium-Strong (IR, Raman) |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong, Sharp (IR, Raman) |

| C-O stretch | Tertiary Alcohol | 1050 - 1150 | Strong (IR) |

| C-Br stretch | Bromo-Aromatic | 500 - 600 | Strong (IR, Raman) |

Advanced IR Techniques for Molecular Structure Analysis and Intermolecular Interactions

The presence of the hydroxyl group in this compound makes it capable of forming intermolecular hydrogen bonds. These interactions significantly influence the IR spectrum. In a concentrated sample or in the solid state, the O-H stretching band appears broad and shifted to a lower frequency (red-shifted) compared to the sharp, higher-frequency band of a free, non-hydrogen-bonded O-H group that would be observed in a very dilute solution in a non-polar solvent. nih.gov

The study of these hydrogen-bonding interactions can be further enhanced using advanced IR techniques. For example, temperature-dependent IR spectroscopy can be used to monitor changes in the hydrogen-bonding network. As temperature increases, the disruption of hydrogen bonds would lead to a sharpening of the O-H band and a shift to higher wavenumbers (a blue shift). This provides insight into the strength and nature of the intermolecular forces governing the condensed-phase structure of the compound. ssau.ru

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with the chemical formula C₁₀H₁₀Br₂O, the theoretical exact mass can be calculated. This precise mass measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion peak, with relative intensities of approximately 1:2:1. This pattern is a clear indicator of the presence of two bromine atoms in the molecule.

| Isotopologue | Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₀⁷⁹Br₂O | 303.9100 | ~25.7 |

| [M+2]⁺ | C₁₀H₁₀⁷⁹Br⁸¹BrO | 305.9080 | ~50.4 |

| [M+4]⁺ | C₁₀H₁₀⁸¹Br₂O | 307.9059 | ~23.9 |

Fragmentation Pattern Analysis for Structural Connectivity and Isomer Differentiation

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing valuable information about the compound's structure. The fragmentation pattern of this compound is influenced by the stability of the resulting fragments. Key fragmentation pathways can be predicted based on the structure of the molecule. chemguide.co.uklibretexts.orgresearchgate.net

Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org For this compound, the following fragmentation pathways are plausible:

Loss of Water: The molecular ion can lose a water molecule (18 Da) to form a radical cation at m/z 286/288/290. libretexts.org

Alpha-Cleavage: Cleavage of the bond between the cyclobutyl ring and the phenyl group can lead to the formation of a bromophenyl-containing fragment.

Cleavage of the Cyclobutyl Ring: The cyclobutane (B1203170) ring can undergo fragmentation, leading to the loss of ethene (C₂H₄) or other small neutral molecules. researchgate.net

Loss of Bromine: Fragmentation can also involve the loss of one or both bromine atoms.

The specific fragmentation pattern can help differentiate between isomers. For instance, the fragmentation of 1-(2,4-dibromophenyl)cyclobutanol would likely produce a different relative abundance of certain fragments compared to the 2,5-dibromo isomer due to the different substitution pattern on the aromatic ring influencing the stability of the resulting carbocations.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| 304/306/308 | [C₁₀H₁₀Br₂O]⁺ (Molecular Ion) | Confirms molecular weight and presence of two bromine atoms. |

| 286/288/290 | [C₁₀H₈Br₂]⁺ (Loss of H₂O) | Characteristic loss for alcohols. libretexts.org |

| 235/237 | [C₆H₃Br₂]⁺ (Loss of C₄H₇O) | Indicates cleavage of the bond between the phenyl and cyclobutyl groups. |

| 156 | [C₆H₄Br]⁺ (Loss of Br and C₄H₆O) | Represents a fragment of the dibromophenyl ring. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information about bond lengths, bond angles, and stereochemistry. nih.gov

Determination of Absolute Configuration and Crystal Packing

Since this compound is a chiral molecule (the carbon atom of the cyclobutanol ring attached to the hydroxyl and phenyl groups is a stereocenter), it can exist as a pair of enantiomers. X-ray crystallography of a single crystal can determine the absolute configuration of the enantiomer present, often by using anomalous dispersion effects, especially with the presence of heavy atoms like bromine. semanticscholar.org

The crystal packing describes how the molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces. ed.ac.uk For a molecule like this compound, the bulky dibromophenyl group and the cyclobutyl ring will have significant steric demands that influence the packing motif. The molecules will arrange themselves to maximize favorable intermolecular interactions while minimizing steric hindrance. ed.ac.ukresearchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) or Centrosymmetric (e.g., P2₁/c for a racemate) |

| Unit Cell Dimensions | Dependent on packing, influenced by bulky substituents. |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in the Crystalline State

Hydrogen bonding plays a crucial role in the crystal structure of alcohols. mdpi.com The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded chains or networks within the crystal. ed.ac.ukmdpi.com These interactions are a primary driving force for the crystal packing. mdpi.com

Other non-covalent interactions also contribute to the stability of the crystal lattice. These include:

Halogen Bonding: The bromine atoms on the phenyl ring can participate in halogen bonds with other electronegative atoms (like the oxygen of a hydroxyl group) in neighboring molecules. researchgate.net

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

The interplay of these various interactions dictates the final three-dimensional structure of the crystal. rsc.org

A comprehensive search of scientific literature and databases has been conducted to gather information for a detailed article on the theoretical and computational investigations of the chemical compound This compound .

Despite extensive searches using targeted keywords related to quantum chemical calculations, Density Functional Theory (DFT), conformational analysis, electronic structure analysis, and computational reaction mechanism studies, no specific published research or data was found for this particular compound. The search included queries for "this compound" in conjunction with terms such as "Density Functional Theory," "computational study," "HOMO/LUMO," "NBO analysis," and "reaction mechanism." Broader searches on "substituted phenylcyclobutanol derivatives" and "computational analysis of brominated cyclobutanol compounds" also did not yield any results containing the specific data required to construct the requested article.

The user's instructions specified a strict adherence to an outline focused solely on this compound, including detailed research findings and data tables for various computational analyses. Without publicly available scientific literature or datasets for this exact molecule, it is not possible to generate a scientifically accurate and informative article that meets the requirements of the prompt. The creation of such an article would necessitate fabricating data, which would be scientifically unsound and misleading.

Therefore, due to the absence of specific theoretical and computational studies on this compound in the available resources, the requested article with its detailed sections and data tables cannot be generated at this time. Further research and publication on this specific compound would be required before a comprehensive computational analysis could be reported.

Theoretical and Computational Investigations of 1 2,5 Dibromophenyl Cyclobutanol

Computational Reaction Mechanism Studies

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions where multiple products could be formed. For 1-(2,5-Dibromophenyl)cyclobutanol, theoretical models can elucidate the factors governing regioselectivity and stereoselectivity in potential transformations.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the positions of the bromine atoms and the cyclobutanol (B46151) substituent significantly influence where a new substituent will be added. Computational models, often employing density functional theory (DFT), can calculate the electron density at various positions on the benzene (B151609) ring. These calculations can predict the most likely sites for electrophilic attack. The bromine atoms are deactivating but ortho-, para-directing, while the alkyl-alcohol group is generally weakly activating and ortho-, para-directing. A computational analysis would quantify the competing electronic effects to predict the major product. For instance, in a nitration reaction, theoretical calculations could determine whether the nitro group would preferentially add to the positions ortho or para to the cyclobutanol group, while considering the steric hindrance from the bromine atoms.

Machine learning models trained on vast datasets of organic reactions are also emerging as tools to predict regioselectivity. nih.govrsc.orgrsc.org These models use molecular descriptors to identify the most reactive sites in a molecule for a given reaction type. nih.govrsc.orgrsc.org

Stereoselectivity: In reactions involving the cyclobutanol ring, such as oxidation to the corresponding ketone or substitution at the hydroxyl group, the stereochemical outcome is of interest. For example, in the reduction of a hypothetical precursor, 2,5-dibromophenyl cyclobutanone (B123998), to form this compound, computational methods can predict which diastereomer would be favored. By modeling the transition states for the approach of a reducing agent from either face of the cyclobutanone, the energetically more favorable pathway can be determined. Studies on similar 3-substituted cyclobutanones have shown that torsional strain and electrostatic interactions are key factors in determining the stereoselectivity of hydride reductions, with computational predictions aligning well with experimental results. acs.orgnih.gov

The stereoselectivity in other reactions, such as those proceeding through radical intermediates, can also be investigated. For instance, in a hypothetical ring-opening reaction, the stereochemistry of the starting material can influence the stereochemistry of the product, and computational studies can model the potential energy surface to predict the most likely stereochemical outcome. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study on the regioselectivity of an electrophilic substitution on the aromatic ring of this compound.

| Position on Aromatic Ring | Calculated Activation Energy (kJ/mol) for Nitration | Predicted Major Product |

| C3 | 85 | Minor |

| C4 | 75 | Major |

| C6 | 95 | Minor |

Investigation of Radical and Ionic Intermediate Species

Computational methods are invaluable for studying the structure, stability, and reactivity of transient species like radicals and ions, which are often difficult to observe experimentally.

Radical Intermediates: Radical reactions involving this compound could be initiated by homolytic cleavage of a C-H bond or by single-electron transfer processes. For example, a radical could be formed at the carbon bearing the hydroxyl group. Computational studies, using methods like DFT, can be employed to calculate the bond dissociation energies (BDEs) for various C-H bonds in the molecule to predict the most likely site of radical formation. The stability of the resulting radical can be assessed by examining its electronic structure and the extent of spin delocalization. The presence of the aromatic ring could stabilize an adjacent radical through resonance.

In the context of reactions involving the bromine atoms, computational studies can model the formation and fate of aryl radicals. For instance, in a hypothetical reaction where a bromine atom is abstracted, the resulting aryl radical's geometry and electronic properties can be calculated. Furthermore, in cross-coupling reactions, which often proceed through radical intermediates, computational models can help to elucidate the reaction mechanism. mdpi.com

Ionic Intermediates: Ionic intermediates are central to many reactions of alcohols, such as acid-catalyzed dehydration or substitution. In a strong acid medium, the hydroxyl group of this compound can be protonated to form an oxonium ion, which can then depart as a water molecule to generate a carbocation. The stability of this carbocation is a key factor in determining the reaction pathway. Computational chemistry can be used to calculate the energy of this carbocation and to investigate potential rearrangement pathways, such as ring expansion or contraction. The cyclobutyl cation is inherently strained, and computational studies could predict whether it would rearrange to a more stable species.

Ring-opening reactions of cyclobutanols can also proceed through radical cation intermediates, as has been shown in studies of related systems. acs.org In such a scenario, a single-electron transfer from the molecule would generate a radical cation, and computational modeling could be used to explore its subsequent reaction pathways, including the possibility of ring-opening to form a distonic radical cation.

The following table provides a hypothetical comparison of the calculated relative energies of potential radical and ionic intermediates of this compound.

| Intermediate Species | Relative Energy (kJ/mol) | Predicted Stability |

| Phenyl Radical (at C2) | 120 | Low |

| Cyclobutyl Radical (at C1) | 80 | Moderate |

| Cyclobutyl Cation (at C1) | 150 | Low |

| Ring-Opened Radical Cation | 100 | Moderate |

In Silico Spectroscopic Property Predictions

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods can provide valuable predictions of NMR spectra, aiding in the structural elucidation of molecules like this compound.

Chemical Shifts: The chemical shifts of the protons and carbons in this compound can be predicted using DFT calculations. These calculations typically involve optimizing the geometry of the molecule and then computing the NMR shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For the aromatic protons, the predicted chemical shifts would be influenced by the electronic effects of the bromine atoms and the cyclobutanol substituent. libretexts.org The protons on the cyclobutane (B1203170) ring would have their chemical shifts determined by their stereochemical environment and proximity to the hydroxyl group and the aromatic ring. libretexts.org The chemical shift of the hydroxyl proton is often difficult to predict accurately due to its sensitivity to solvent, concentration, and temperature, but a general range can be estimated. libretexts.org

Coupling Constants: The spin-spin coupling constants (J-couplings) between neighboring protons can also be calculated. These values are highly dependent on the dihedral angles between the coupled protons and can provide crucial information about the conformation of the cyclobutane ring. For instance, the coupling constants between the protons on the cyclobutane ring would be expected to differ for cis and trans isomers, and these differences can be predicted computationally. libretexts.org

A hypothetical table of predicted ¹H NMR data for this compound is presented below.

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| Aromatic H | 7.2 - 7.6 | J(H,H) = 2-8 |

| Cyclobutyl CH₂ (α) | 2.5 - 2.9 | J(H,H) = 7-10 |

| Cyclobutyl CH₂ (β) | 1.8 - 2.2 | J(H,H) = 7-10 |

| OH | 1.5 - 4.0 | - |

Computational Generation and Assignment of Vibrational Frequencies (IR/Raman Spectra)

Theoretical calculations can simulate the infrared (IR) and Raman spectra of this compound, which is useful for identifying characteristic vibrational modes and for interpreting experimental spectra.

These simulations are typically performed using DFT methods, which can calculate the vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

The simulated IR spectrum of this compound would be expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. libretexts.org The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would likely be found in the 1000-1200 cm⁻¹ range. The C-Br stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹.

The Raman spectrum would provide complementary information. For example, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. By comparing the simulated spectra with experimental data, a detailed assignment of the observed vibrational bands can be made.

A table of predicted key vibrational frequencies for this compound is shown below.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3450 (strong, broad) | 3450 (weak) |

| Aromatic C-H Stretch | 3080 (medium) | 3080 (strong) |

| Aliphatic C-H Stretch | 2950 (medium) | 2950 (medium) |

| C-C Aromatic Stretch | 1600, 1470 (medium) | 1600, 1470 (strong) |

| C-O Stretch | 1150 (strong) | 1150 (weak) |

| C-Br Stretch | 680 (strong) | 680 (medium) |

Molecular Dynamics Simulations

Solvent Effects on Molecular Conformation and Reactivity

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments over time. These simulations provide insights into how the solvent influences the molecule's conformation and, by extension, its reactivity.

In an MD simulation, the interactions between the solute molecule and the surrounding solvent molecules are explicitly modeled. By solving the classical equations of motion for all atoms in the system, the simulation can track the conformational changes of the solute and the organization of the solvent molecules around it.

For this compound, a key conformational feature is the relative orientation of the 2,5-dibromophenyl group and the hydroxyl group with respect to the cyclobutane ring. In a non-polar solvent, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the aromatic ring, might favor a more compact conformation. In contrast, in a polar protic solvent like water or ethanol, intermolecular hydrogen bonding between the hydroxyl group and the solvent molecules would likely dominate, leading to a more extended conformation. rsc.orgacs.org

The solvent can also affect the puckering of the cyclobutane ring itself. While cyclobutane is not flat, the degree of puckering can be influenced by the surrounding solvent molecules. MD simulations can quantify these conformational preferences by calculating properties such as radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

The reactivity of this compound can also be influenced by the solvent. For example, in a reaction that proceeds through an ionic intermediate, a polar solvent would be expected to stabilize the charged species, thereby increasing the reaction rate. youtube.com MD simulations can be used to calculate the solvation free energy of different conformations and reactive intermediates, providing a quantitative measure of the solvent's effect on the reaction energetics.

The following table summarizes the expected dominant interactions and conformational effects of different solvent types on this compound, as would be explored in a molecular dynamics study.

| Solvent Type | Dominant Solute-Solvent Interactions | Expected Effect on Conformation |

| Non-polar (e.g., hexane) | van der Waals forces | Favors compact conformations, potential for intramolecular OH-π interaction. |

| Polar Aprotic (e.g., acetone) | Dipole-dipole interactions | Disruption of intramolecular interactions, leading to more varied conformations. |

| Polar Protic (e.g., ethanol) | Hydrogen bonding with the hydroxyl group | Favors extended conformations with the hydroxyl group solvated by the solvent. |

Studies of Self-Assembly and Aggregation Behavior

Theoretical and computational investigations into the self-assembly and aggregation of this compound focus on elucidating the non-covalent interactions that govern the formation of supramolecular structures. While specific experimental studies on the aggregation of this particular compound are not extensively documented in publicly available literature, computational chemistry provides powerful tools to predict and analyze its behavior. These studies draw upon established principles of intermolecular forces and utilize sophisticated modeling techniques to understand how individual molecules of this compound are likely to interact and organize.

The primary intermolecular forces expected to drive the self-assembly of this compound include hydrogen bonding, halogen bonding, dipole-dipole interactions, and π-π stacking. The hydroxyl (-OH) group on the cyclobutanol ring is a potent hydrogen bond donor and acceptor. libretexts.org This interaction is directional and strong, often playing a primary role in the formation of defined aggregates. libretexts.orgresearchgate.net

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in exploring these interactions. DFT calculations can be used to determine the geometries and interaction energies of small molecular clusters, identifying the most stable dimeric and trimeric configurations. rsc.org MD simulations, on the other hand, can model the dynamic behavior of a larger ensemble of molecules over time, providing insights into the process of aggregation and the morphology of the resulting assemblies. chemrxiv.org

While specific energetic data for this compound is not available, a hypothetical breakdown of contributing interactions based on studies of similar molecules is presented below to illustrate the type of data generated in such computational investigations.

Table 1: Illustrative Interaction Energies for a Dimer of this compound

| Interaction Type | Estimated Energy (kJ/mol) | Key Contributing Moieties |

| Hydrogen Bonding | -20 to -40 | Cyclobutanol -OH group |

| Halogen Bonding | -5 to -20 | Phenyl-Br atoms |

| π-π Stacking | -5 to -15 | Phenyl ring |

| Dipole-Dipole | -2 to -10 | C-Br and C-O bonds |

| London Dispersion | -5 to -10 | Entire molecule |

Note: The data in this table is illustrative and based on general values for these types of interactions. It does not represent the results of a specific computational study on this compound.

Role of 1 2,5 Dibromophenyl Cyclobutanol As a Synthetic Building Block and Precursor

Intermediate in the Synthesis of Complex Carbocyclic and Heterocyclic Systems

Detailed searches of chemical databases and scholarly articles yield no specific examples of 1-(2,5-Dibromophenyl)cyclobutanol being utilized as an intermediate in the synthesis of complex carbocyclic or heterocyclic systems. While the broader class of cyclobutane (B1203170) derivatives is known to participate in various synthetic transformations, the specific applications of this dibrominated phenylcyclobutanol derivative are not documented.

Construction of Strained Ring Systems

The inherent ring strain of the cyclobutane moiety makes it a valuable precursor for the construction of other strained ring systems through ring-opening or rearrangement reactions. nih.govresearchgate.net However, there is no published research that specifically employs this compound for this purpose. The influence of the 2,5-dibromophenyl substituent on the reactivity of the cyclobutanol (B46151) ring in such transformations has not been investigated.

Formation of Polycyclic Structures (e.g., Bicyclo[3.3.1]nonanes)

The synthesis of bicyclo[3.3.1]nonanes, a core structure in many biologically active natural products, can be achieved through various synthetic routes, some of which involve the rearrangement of cyclobutane-containing precursors. nih.govrsc.orgresearchgate.netichem.md Nevertheless, the scientific literature does not report any instances of this compound being used as a starting material for the formation of bicyclo[3.3.1]nonane frameworks.

Precursor to Novel Oxadiazole Derivatives

Oxadiazoles are an important class of heterocyclic compounds with diverse biological activities. nih.gov Their synthesis often involves the cyclization of suitable precursors. A comprehensive literature search reveals no studies detailing the conversion of this compound into any oxadiazole derivatives.

Utility in Cascade and Domino Reactions

Cascade or domino reactions, which involve a series of consecutive intramolecular transformations, offer an efficient approach to the synthesis of complex molecules from simple starting materials. nih.govbohrium.comsciforum.netrsc.orgmdpi.com The potential of this compound to initiate or participate in such reaction cascades has not been explored in the available scientific literature.

Contribution to the Development of Novel Synthetic Methodologies

The unique structural features of a molecule can sometimes lead to the development of entirely new synthetic methods. However, this compound has not been cited as a key component in the development of any novel synthetic methodologies.

Potential as a Precursor for Advanced Materials (e.g., polymers, optoelectronic components)

Cyclobutane-containing monomers can be utilized in the synthesis of polymers with unique properties. wisc.edunih.gov Furthermore, aromatic bromine compounds can serve as precursors for optoelectronic materials. nih.gov Despite these general principles, there is no specific research documenting the use of this compound as a precursor for the development of polymers or optoelectronic components.

Future Research Directions and Unexplored Chemical Space for 1 2,5 Dibromophenyl Cyclobutanol

Discovery and Characterization of Novel Transformations and Reactivity Patterns

The unique combination of functional groups in 1-(2,5-Dibromophenyl)cyclobutanol opens the door to a variety of chemical transformations that remain to be explored. The inherent ring strain of the cyclobutane (B1203170) moiety makes it susceptible to ring-opening reactions, which could be a source of linear carbon chains with defined stereochemistry.

Future investigations could focus on:

Acid- and Base-Mediated Rearrangements: Systematic studies on the behavior of this compound under a range of acidic and basic conditions could lead to the discovery of novel skeletal rearrangements. The presence of the dibromophenyl group may influence the stability of potential carbocationic or anionic intermediates, leading to reactivity patterns distinct from simpler aryl cyclobutanols.

Oxidative Ring-Opening/Cyclization: Inspired by known reactions of other aryl-substituted cyclobutanols, tandem oxidative ring-opening and cyclization of this compound could be a rapid method to access complex polycyclic structures. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to mediate the transformation of aryl cyclobutanols into tetralone derivatives in a matter of seconds. lookchem.com Applying such methods to this specific substrate could yield novel di-brominated tetralones, which are valuable precursors for further functionalization.

Radical Reactions: The cyclobutylcarbinyl radical, which could be generated from this compound, is known to undergo rapid ring-opening. Exploring radical-based transformations could provide access to a different set of products compared to ionic pathways. For example, manganese-catalyzed carbonylation reactions have been shown to proceed via a cyclobutyloxy radical intermediate that undergoes ring-opening. scribd.com

A potential reaction pathway to explore is the oxidative ring-opening/cyclization to form tetralone derivatives, as summarized in the table below.

| Reactant | Reagent | Potential Product | Reaction Type |

| 1-(Aryl)cyclobutanol | Ceric Ammonium Nitrate (CAN) | 1-Tetralone derivative | Oxidative Ring-Opening/Cyclization |

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The development of synthetic routes that can control the stereochemistry of this compound is crucial for its application in the synthesis of chiral molecules. As a tertiary alcohol, it possesses a single stereocenter, and methods to access enantiomerically enriched forms are highly desirable.

Potential strategies include:

Asymmetric [2+2] Cycloadditions: The photochemical [2+2] cycloaddition is a powerful method for constructing cyclobutane rings. acs.org The use of chiral catalysts or auxiliaries in the cycloaddition of a suitable ketene (B1206846) precursor with an alkene could provide an enantioselective route to a chiral cyclobutanone (B123998), which could then be converted to this compound.

Enzymatic Resolution: Biocatalysis offers a green and highly selective method for resolving racemic mixtures. Lipase-catalyzed acylation or hydrolysis has been successfully employed for the kinetic resolution of cyclobutanol (B46151) derivatives. researchgate.netresearchgate.net This approach could be applied to a racemic mixture of this compound to isolate one enantiomer with high purity.

Chiral Ligand-Metal Complex Catalyzed Additions: The addition of a 2,5-dibromophenyl organometallic reagent to cyclobutanone in the presence of a chiral ligand could afford the target molecule in an enantioselective manner.

The table below outlines potential enantioselective synthetic approaches.

| Method | Key Principle | Potential Outcome |

| Asymmetric [2+2] Photocycloaddition | Chiral catalyst or auxiliary directs the stereochemical outcome of the ring formation. | Enantiomerically enriched cyclobutanone precursor. |

| Enzymatic Kinetic Resolution | An enzyme selectively acylates or hydrolyzes one enantiomer of the racemic alcohol. | Separation of enantiomers, yielding one in high enantiomeric excess. |

| Chiral Ligand-Metal Catalysis | A chiral ligand coordinates to a metal, creating a chiral environment for the addition of an organometallic reagent to cyclobutanone. | Direct formation of one enantiomer of the final product. |

Exploration of Catalytic Applications Beyond Intramolecular Rearrangements

While the rearrangements of cyclobutanol derivatives are a key area of their chemistry, the molecule itself, or derivatives thereof, could have applications in catalysis.

Future research could explore:

Ligand Development: The dibromophenyl group of this compound can be functionalized through cross-coupling reactions to introduce phosphine, amine, or other coordinating groups. The resulting molecules could be investigated as ligands for transition metal catalysis. The defined stereochemistry of the cyclobutane backbone could lead to novel chiral ligands for asymmetric catalysis.

Organocatalysis: The tertiary alcohol functional group could be exploited in organocatalysis, for example, in hydrogen bond-donating catalysis. The steric bulk and electronic properties of the dibromophenyl group would likely influence the catalytic activity and selectivity.

Advanced Computational Design of Derivatives with Tuned Electronic and Structural Properties

Computational chemistry provides a powerful tool to predict the properties and reactivity of new molecules, thereby guiding synthetic efforts.

For this compound, computational studies could be employed to:

Predict Reaction Pathways: Density Functional Theory (DFT) calculations could be used to model the transition states of potential rearrangements and predict the most likely reaction outcomes under different conditions. This would allow for a more targeted experimental approach.

Design of Functional Derivatives: Computational screening could be used to design derivatives of this compound with specific electronic or structural properties. For example, by replacing the bromine atoms with other substituents, the electronic properties of the aromatic ring can be tuned, which in turn could influence the reactivity of the cyclobutanol moiety or the properties of materials derived from it.

Elucidate Spectroscopic Properties: Calculation of NMR and other spectroscopic data would aid in the characterization of new compounds derived from this compound.

Integration with Sustainable Chemistry Principles and Flow Synthesis Methodologies

Future research on this compound should align with the principles of green and sustainable chemistry.

This could involve:

Development of Greener Synthetic Routes: This includes the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and energy-efficient processes. As mentioned, biocatalytic methods are a promising avenue. researchgate.net

Flow Chemistry: The use of continuous flow reactors could offer several advantages for the synthesis and transformation of this compound. Flow chemistry can improve reaction efficiency, safety (especially for photochemical reactions), and scalability. researchgate.net The precise control over reaction parameters in a flow system could also lead to improved selectivity in rearrangements or other transformations.